

Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-tert-Butoxyphenyl)ethan-1-ol

Cat. No.: B054128

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-(4-tert-Butoxyphenyl)ethan-1-ol** (CAS No. 123195-72-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-(4-tert-Butoxyphenyl)ethan-1-ol**. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	d	2H	Ar-H (ortho to -CH ₂ CH ₂ OH)
~6.85	d	2H	Ar-H (ortho to -O-tBu)
~3.85	t	2H	-CH ₂ OH
~2.80	t	2H	Ar-CH ₂ -
~1.55	s	1H	-OH
1.30	s	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~155.0	C-O-tBu (aromatic)
~131.0	C-CH ₂ CH ₂ OH (aromatic)
~129.0	Ar-CH (ortho to -CH ₂ CH ₂ OH)
~120.0	Ar-CH (ortho to -O-tBu)
~78.0	-C(CH ₃) ₃
~63.0	-CH ₂ OH
~38.0	Ar-CH ₂ -
~31.5	-C(CH ₃) ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1610, 1510	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (aryl ether)
1050	Strong	C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
194	40	[M] ⁺ (Molecular Ion)
179	100	[M - CH ₃] ⁺
163	20	[M - OCH ₃] ⁺ (from rearrangement)
137	80	[M - C ₄ H ₉] ⁺ (loss of tert-butyl group)
107	60	[HOC ₆ H ₄ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(4-tert-Butoxyphenyl)ethan-1-ol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

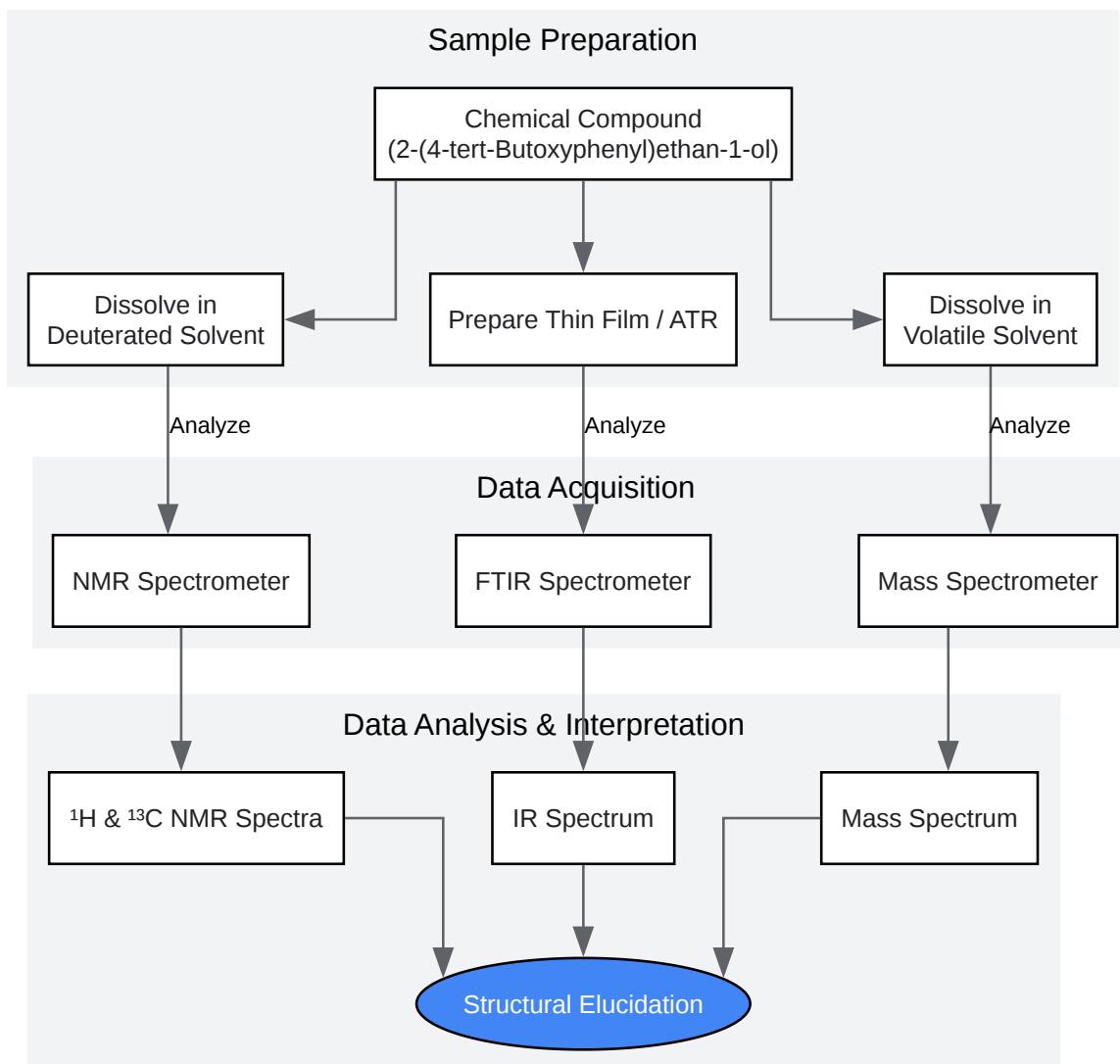
(TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.
 - Process the data with a line broadening of 0.3 Hz and perform phase and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 s, and accumulate 1024 scans.
 - Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, prepare a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

- Co-add 16 scans to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation prior to analysis.
- Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
 - The data is collected and processed to generate a mass spectrum showing the relative abundance of different fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A flowchart illustrating the process of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054128#spectroscopic-data-for-2-4-tert-butoxyphenyl-ethan-1-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com